molecular formula C9H5Br2F3O2 B13705203 2,2-dibromo-1-[4-(trifluoromethoxy)phenyl]ethanone

2,2-dibromo-1-[4-(trifluoromethoxy)phenyl]ethanone

Cat. No.: B13705203
M. Wt: 361.94 g/mol
InChI Key: RFJRNMUMNCDAKN-UHFFFAOYSA-N
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Description

2,2-Dibromo-1-[4-(trifluoromethoxy)phenyl]ethanone is a chemical compound with the molecular formula C9H5Br2F3O2 and a molecular weight of 361.94 g/mol It is characterized by the presence of two bromine atoms and a trifluoromethoxy group attached to a phenyl ring

Preparation Methods

The synthesis of 2,2-dibromo-1-[4-(trifluoromethoxy)phenyl]ethanone typically involves the bromination of 1-[4-(trifluoromethoxy)phenyl]ethanone. The reaction is carried out under controlled conditions using bromine or a bromine source in the presence of a suitable solvent . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2,2-Dibromo-1-[4-(trifluoromethoxy)phenyl]ethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. The major products formed depend on the reaction conditions and the reagents used.

Scientific Research Applications

2,2-Dibromo-1-[4-(trifluoromethoxy)phenyl]ethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,2-dibromo-1-[4-(trifluoromethoxy)phenyl]ethanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atoms and the trifluoromethoxy group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar compounds to 2,2-dibromo-1-[4-(trifluoromethoxy)phenyl]ethanone include:

    2,2-Dibromo-1-[4-(methylsulfonyl)phenyl]ethanone: This compound has a methylsulfonyl group instead of a trifluoromethoxy group.

    1,3-Dibromo-2,2-dimethoxypropane: This compound has a different core structure but shares the dibromo functionality.

    2,6-Dibromo-4-(trifluoromethoxy)aniline: This compound has an aniline group instead of an ethanone group

The uniqueness of this compound lies in its specific combination of bromine atoms and the trifluoromethoxy group, which imparts distinct chemical properties and reactivity.

Properties

Molecular Formula

C9H5Br2F3O2

Molecular Weight

361.94 g/mol

IUPAC Name

2,2-dibromo-1-[4-(trifluoromethoxy)phenyl]ethanone

InChI

InChI=1S/C9H5Br2F3O2/c10-8(11)7(15)5-1-3-6(4-2-5)16-9(12,13)14/h1-4,8H

InChI Key

RFJRNMUMNCDAKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C(Br)Br)OC(F)(F)F

Origin of Product

United States

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